Home > Products > Screening Compounds P50077 > NPEC-caged-(S)-3,4-DCPG
NPEC-caged-(S)-3,4-DCPG - 1257323-85-5

NPEC-caged-(S)-3,4-DCPG

Catalog Number: EVT-253701
CAS Number: 1257323-85-5
Molecular Formula: C19H16N2O10
Molecular Weight: 432.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-3,4-DCPG caged with the photosensitive 1-(2-nitrophenyl)ethoxycarbonyl group.
Source and Classification

NPEC-caged-(S)-3,4-dicarboxyphenylglycine is classified under caged neurotransmitter analogs. It serves as a tool for studying receptor-specific signaling pathways in various biological contexts. The synthesis and application of this compound have been detailed in scientific literature, emphasizing its utility in photochemical studies of receptor activation and signal transduction mechanisms .

Synthesis Analysis

Methods and Technical Details

The synthesis of NPEC-caged-(S)-3,4-dicarboxyphenylglycine follows established protocols for creating caged ligands. The process typically involves the use of photochemical reactions to attach a protective group that can be cleaved upon exposure to light. This method allows for the controlled release of (S)-3,4-dicarboxyphenylglycine in a cellular environment.

  1. Starting Materials: The synthesis begins with (S)-3,4-dicarboxyphenylglycine as the core structure.
  2. Caging Reaction: The caging group is introduced using a nitration step, which is crucial for the stability of the final product.
  3. Purification: Following synthesis, the compound undergoes purification processes such as chromatography to ensure high purity and yield.

The technical details of the synthesis are critical for reproducibility in laboratory settings .

Molecular Structure Analysis

Structure and Data

NPEC-caged-(S)-3,4-dicarboxyphenylglycine features a complex molecular structure that includes:

  • Core Structure: The backbone consists of a dicarboxylic acid moiety attached to a phenyl ring.
  • Caging Mechanism: The NPEC (nitrated phenolic) group acts as a protective cage that blocks receptor interaction until photolysis occurs.

The molecular formula can be represented as C12H12N2O5C_{12}H_{12}N_2O_5, with specific structural details available through crystallographic studies or computational modeling techniques .

Chemical Reactions Analysis

Reactions and Technical Details

Upon exposure to light at specific wavelengths, NPEC-caged-(S)-3,4-dicarboxyphenylglycine undergoes photolytic cleavage, releasing (S)-3,4-dicarboxyphenylglycine. This reaction can be summarized as follows:

  1. Photolysis: The caging group absorbs light energy, leading to bond cleavage.
  2. Release Mechanism: The resultant (S)-3,4-dicarboxyphenylglycine interacts with metabotropic glutamate receptors, initiating downstream signaling cascades.

The kinetics of this reaction can vary based on environmental factors such as solvent polarity and temperature .

Mechanism of Action

Process and Data

NPEC-caged-(S)-3,4-dicarboxyphenylglycine functions primarily as an agonist for the mGlu8a receptor. Upon release from its caged form:

  • Receptor Binding: The released compound binds selectively to the mGlu8a receptor.
  • Signal Transduction: This binding activates G-protein coupled pathways that modulate intracellular calcium levels and influence synaptic plasticity.

Research indicates that the effective concentration (EC50) for mGlu8a activation is approximately 31 nM . This specificity makes it an invaluable tool for studying glutamatergic signaling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in aqueous solutions at physiological pH levels.
  • Stability: Stable under standard laboratory conditions but sensitive to light due to its photolabile nature.

These properties are essential for practical applications in experimental setups where precise control over ligand availability is required .

Applications

Scientific Uses

NPEC-caged-(S)-3,4-dicarboxyphenylglycine is primarily used in neuroscience research:

  • Studying Receptor Dynamics: It allows researchers to investigate the temporal dynamics of receptor activation in live cells.
  • Investigating Synaptic Plasticity: By controlling the release of (S)-3,4-dicarboxyphenylglycine, scientists can explore mechanisms underlying learning and memory.
  • Pharmacological Studies: It serves as a model compound for testing new drugs targeting metabotropic glutamate receptors.
Mechanistic Pharmacology of NPEC-caged-(S)-3,4-DCPG

mGlu8a Receptor Activation Dynamics

NPEC-caged-(S)-3,4-DCPG serves as a photolabile precursor to (S)-3,4-dicarboxyphenylglycine (DCPG), a potent and selective orthosteric agonist for metabotropic glutamate receptor subtype 8a (mGlu8a). Upon uncaging, (S)-3,4-DCPG binds mGlu8a with an EC50 of 31 ± 2 nM in recombinant cell systems, demonstrating >100-fold selectivity over other mGlu receptor subtypes (mGlu1-7) [2] [9]. The stereospecificity of this interaction is critical, as the (S)-enantiomer shows significantly higher potency than the (R)-isomer, which instead antagonizes ionotropic AMPA receptors [10].

Structural analyses reveal that (S)-3,4-DCPG engages the mGlu8a Venus flytrap domain through a multi-residue hydrogen bonding network. Key interactions include:

  • Ionic bonding between carboxylate groups and conserved residues Lys71 and Lys314
  • Hydrogen bonding with Ser178 and Ser310
  • Hydrophobic interactions with Ala155 [9]

This binding stabilizes the closed-active conformation of the receptor, triggering Gi/o-protein coupling and subsequent inhibition of adenylyl cyclase activity. Downstream effects include:

  • Reduced cAMP production (IC50 = 80 nM)
  • Voltage-gated calcium channel inhibition
  • G protein-gated inwardly rectifying K+ (GIRK) channel activation [2] [6]

Table 1: Receptor Selectivity Profile of Uncaged (S)-3,4-DCPG

Receptor SubtypeEC50/IC50ActivitySelectivity vs. mGlu8a
mGlu8a31 ± 2 nMAgonist1x
mGlu4>10 μMNone>320-fold
mGlu7>10 μMNone>320-fold
AMPA receptors>100 μMAntagonist*>3200-fold

*(R)-enantiomer activity [2] [10]

Temporal activation kinetics show a biphasic response profile in native tissues. In neonatal rat spinal cord preparations, (S)-3,4-DCPG exhibits high-affinity (EC50 = 1.3 μM) and low-affinity (EC50 = 391 μM) components, with the high-affinity component specifically blocked by group III mGlu antagonists like MAP4 (KD = 5.4 μM) [2].

Photochemical Uncaging Mechanisms and Spatiotemporal Control

The 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) photoprotecting group enables precise spatiotemporal control of (S)-3,4-DCPG delivery. Photolysis occurs through a nitrobenzyl-based mechanism involving:

  • Photon absorption at 280-350 nm (ε = 4,500 M-1cm-1)
  • Intramolecular proton transfer from the benzylic carbon
  • Carbonate cleavage releasing CO2 and the active agonist [8] [9]

This process exhibits a quantum yield (Φ) of 0.08-0.12 and generates bioactive (S)-3,4-DCPG within seconds of illumination. Unlike faster caging groups (e.g., MNI-glutamate, τ = 300 ns), NPEC uncaging follows first-order kinetics with τ ≈ 15-30 ms [8]. While slower than some photochemical tools, this timescale remains suitable for modulating metabotropic receptor signaling, which operates on hundreds-of-milliseconds to second timescales.

Table 2: Photochemical Properties of NPEC-caged-(S)-3,4-DCPG

ParameterValueExperimental Conditions
Absorption λmax280 nm, 340 nm (shoulder)Aqueous buffer, pH 7.4
Molar Extinction (ε)4,500 M-1cm-1 at 340 nm20°C in PBS
Quantum Yield (Φ)0.08-0.12365 nm LED, 22°C
Uncaging Half-life (τ)15-30 msLaser flash photolysis (355 nm)
Photolysis Byproducts2-Nitrosoacetophenone, CO2Characterized by HPLC-MS

Spatial resolution is determined by light focusing capabilities. Two-photon uncaging (720 nm) achieves subcellular precision (≤5 μm), enabling receptor mapping in dendritic domains. This was demonstrated in Purkinje neurons where focal photolysis generated mGlu1-mediated slow inward currents blocked by CPCCOEt [8]. Whole-field illumination produces broader tissue activation, useful for studying circuit-level phenomena.

Critical design advantages over other cages include:

  • Minimal receptor interference: NPEC-caged compounds show no activity at GABAA receptors (unlike MNI-caged analogs)
  • Aqueous solubility: >100 mM in physiological buffers
  • Stability: <5% spontaneous hydrolysis over 6 hours in artificial CSF [8] [9]

Modulation of Glutamatergic Neurotransmission Pathways

Photouncaging NPEC-(S)-3,4-DCPG enables precise investigation of mGlu8a's roles in neural circuits. Key modulation effects include:

Presynaptic Inhibition: Uncaged (S)-3,4-DCPG activates mGlu8a autoreceptors on glutamatergic terminals, reducing probability of vesicle release by 40-60% in corticostriatal synapses. This suppresses excitatory postsynaptic currents (EPSCs) without affecting postsynaptic AMPA/NMDA receptors [2] [6]. In spinal cord primary afferents, this presynaptic inhibition depresses fast ventral root potentials (fDR-VRPs) by 70% at 10 μM [2].

Reward Circuit Modulation: In the nucleus accumbens (NAc), focal uncaging demonstrates mGlu8a's role in opioid reward encoding. Activation during morphine conditioning reduces conditioned place preference acquisition by 85% at 3 μg/side, indicating blockade of reward learning. This occurs through inhibition of accumbal glutamate release, disrupting dopamine-glutamate crosstalk [5].

Motor Circuit Regulation: Intracerebroventricular uncaging reverses motor deficits in Parkinsonian models with dose-dependent efficacy:

  • 63% reduction in haloperidol-induced catalepsy (10 nmol DCPG)
  • 71% improvement in forelimb asymmetry (6-OHDA lesions)
  • Requires prolonged dopamine depletion (>18 hrs), suggesting dopamine-glutamate plasticity [6]

Table 3: Neurobiological Effects of mGlu8a Activation by Uncaged (S)-3,4-DCPG

Neural SystemPhysiological EffectMechanismFunctional Outcome
Spinal cord afferents70% depression of fDR-VRPsPresynaptic Ca2+ channel inhibitionNociceptive processing modulation
Nucleus accumbens↓ Morphine CPP acquisition (85%)Glutamate release reductionDisruption of reward learning
Basal gangliaReversal of haloperidol catalepsyStriatal GABA/glutamate rebalancingMotor function restoration
Cerebellar Purkinje cellsSlow inward currents (0.5-2 nA)Postsynaptic mGlu1 cascade modulationSynaptic integration alteration

Synaptic Filtering: In cortical microcircuits, mGlu8a activation converts high-frequency bursts (≥50 Hz) into sustained inhibition of neurotransmitter release. This frequency-dependent filtering shapes information transfer, preferentially suppressing synchronized inputs [8].

The compound's selectivity enables dissection of mGlu8a-specific effects within group III mGlu receptors. Unlike mGlu4-preferring agonists, (S)-3,4-DCPG does not affect cocaine sensitization but specifically modulates opioid and dopamine-dependent behaviors [5] [6].

Properties

CAS Number

1257323-85-5

Product Name

NPEC-caged-(S)-3,4-DCPG

IUPAC Name

4-[(S)-carboxy-[1-(2-nitrophenyl)ethoxycarbonylamino]methyl]phthalic acid

Molecular Formula

C19H16N2O10

Molecular Weight

432.3 g/mol

InChI

InChI=1S/C19H16N2O10/c1-9(11-4-2-3-5-14(11)21(29)30)31-19(28)20-15(18(26)27)10-6-7-12(16(22)23)13(8-10)17(24)25/h2-9,15H,1H3,(H,20,28)(H,22,23)(H,24,25)(H,26,27)/t9?,15-/m0/s1

InChI Key

HEJYBLHNZFMIKT-POGJTHQKSA-N

SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O

Synonyms

(N)-1-(2-Nitrophenyl)ethylcarboxy-(S)-3,4-Dicarboxyphenylglycine

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O

Isomeric SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@@H](C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.